molecular formula C12H11BrN2O B5841081 N-(5-bromoquinolin-8-yl)propanamide

N-(5-bromoquinolin-8-yl)propanamide

Cat. No.: B5841081
M. Wt: 279.13 g/mol
InChI Key: QSGHHKGOEYSCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromoquinolin-8-yl)propanamide is a synthetic amide derivative featuring a quinoline scaffold substituted with a bromine atom at position 5 and a propanamide group at position 6. These compounds are typically synthesized via iron(III)-catalyzed regioselective amidation reactions or Suzuki coupling, as demonstrated in related studies .

The quinoline core contributes to π-π stacking interactions and hydrogen bonding, while the bromine atom enhances electrophilic reactivity. The propanamide side chain introduces steric and electronic variability, influencing physicochemical properties and biological activity.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-2-11(16)15-10-6-5-9(13)8-4-3-7-14-12(8)10/h3-7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGHHKGOEYSCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 8-hydroxyquinoline using bromine in chloroform to obtain 5-bromo-8-hydroxyquinoline . This intermediate can then be reacted with propanoyl chloride in the presence of a base such as pyridine to yield N-(5-bromoquinolin-8-yl)propanamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding quinolin-8-ylpropanamide.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or methoxy groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, quinolin-8-ylpropanamide, and various substituted quinoline derivatives .

Scientific Research Applications

N-(5-bromoquinolin-8-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring structure allow the compound to intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, further contributing to its biological activity .

Comparison with Similar Compounds

Substituent Effects on Spectral Properties

The NMR (¹H and ¹³C) and HRMS data of N-(5-bromoquinolin-8-yl)propanamide analogs reveal distinct spectral signatures based on substituents (Table 1). For example:

  • N-(5-Bromoquinolin-8-yl)pivalamide (2f): Exhibits a characteristic ¹H-NMR singlet at δ 1.38 ppm for the tert-butyl group and a carbonyl carbon at δ 176.2 ppm in ¹³C-NMR .
  • N-(5-Bromoquinolin-8-yl)-3-chlorobenzamide (2o): Shows aromatic proton signals between δ 7.5–8.9 ppm and a chlorine-induced deshielding effect on the carbonyl carbon (δ 167.5 ppm) .
  • N-(5-Bromoquinolin-8-yl)-3-phenylpropanamide (2q): Displays a triplet at δ 2.65 ppm for the methylene group adjacent to the carbonyl, with a carbonyl carbon at δ 170.1 ppm .

Table 1: Spectral Data of Selected Analogs

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HRMS (m/z) [M+H]+
N-(5-Bromoquinolin-8-yl)pivalamide (2f) 1.38 (s, 9H) 176.2 (C=O) 335.0521 (calc), 335.0520 (exp)
N-(5-Bromoquinolin-8-yl)-3-chlorobenzamide (2o) 7.5–8.9 (m, 7H) 167.5 (C=O) 385.0032 (calc), 385.0030 (exp)
N-(5-Bromoquinolin-8-yl)-3-phenylpropanamide (2q) 2.65 (t, 2H) 170.1 (C=O) 371.0815 (calc), 371.0813 (exp)

Reactivity and Functional Group Compatibility

The bromine at position 5 enables cross-coupling reactions, such as Suzuki-Miyaura coupling, as shown in the conversion of N-(5-Bromoquinolin-8-yl)pivalamide (4a) to N-(5-Phenylquinolin-8-yl)pivalamide using PdCl₂ and phenylboronic acid . Analogous reactivity is expected for this compound, with the propanamide group remaining inert under these conditions.

In contrast, N-(5-Iodoquinolin-8-yl)butyramide (3c) demonstrates enhanced reactivity in nucleophilic substitutions due to the weaker C–I bond compared to C–Br, suggesting that brominated analogs may require harsher conditions for similar transformations .

Volatile Emission Profiles in Aliphatic Analogs

Aliphatic propanamides like N-(3-methylbutyl)propanamide (C4) dominate volatile blends in Bactrocera tryonimales, comprising ~70% of emissions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-bromoquinolin-8-yl)propanamide, and how are reaction conditions optimized for yield?

  • Methodology : A typical approach involves halogenation of 8-amidoquinoline derivatives. For example, iron(III)-catalyzed regioselective bromination in aqueous media can introduce bromine at the 5-position of the quinoline ring. Subsequent acylation with propanoyl chloride under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) yields the target compound. Reaction optimization includes controlling temperature (e.g., 80°C for halogenation) and stoichiometric ratios (e.g., 1.2 equivalents of propanoyl chloride). Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :

  • 1H/13C-NMR : Focus on aromatic protons (δ 7.5–9.0 ppm for quinoline) and the propanamide side chain (δ 1.2–2.5 ppm for CH3 and CH2 groups). Confirm substitution patterns via coupling constants (e.g., meta/para bromine effects) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C12H12BrN2O) with <5 ppm error.
  • IR : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How can researchers troubleshoot low yields in Suzuki coupling reactions involving this compound?

  • Methodology : Optimize catalyst systems (e.g., PdCl2 with KOH in ethanol/water) and reaction time (e.g., 24 hours at 80°C). Ensure strict exclusion of oxygen and moisture. Use excess boronic acid (1.5–2.0 equivalents) and monitor by TLC. If side products dominate, consider additives like TBAB (tetrabutylammonium bromide) to enhance solubility .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective bromination of 8-amidoquinoline derivatives to form this compound?

  • Methodology : The amide group at the 8-position directs electrophilic bromination to the 5-position via resonance stabilization. Iron(III) catalysts (e.g., FeCl3) activate Br2, generating a bromonium ion that preferentially attacks the electron-rich quinoline ring. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How should researchers resolve contradictions in NMR data for structurally similar brominated propanamide derivatives?

  • Methodology :

  • Case Study : If δ values for aromatic protons differ between batches, compare with literature (e.g., δ 8.3 ppm for H-6 in this compound vs. δ 8.1 ppm in non-brominated analogs).
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures, as seen in related dibrominated quinoline derivatives .

Q. What strategies are effective in designing fluorescent probes based on this compound for metal ion sensing?

  • Methodology :

  • Functionalization : Introduce chelating groups (e.g., pyridyl or carboxylate) at the propanamide chain.
  • Photophysical Analysis : Measure quantum yields and Stokes shifts in presence of target ions (e.g., Cu2+ or Fe3+).
  • Competitive Binding Assays : Use EDTA to confirm specificity. Prior work on 8-amidoquinoline derivatives highlights tunable emission via substituent effects .

Q. How can computational methods predict the biological activity of this compound analogs?

  • Methodology :

  • Molecular Docking : Screen against targets like kinase enzymes using AutoDock Vina. Prioritize analogs with high binding scores (e.g., ΔG < −8 kcal/mol).
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC50 data from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromoquinolin-8-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromoquinolin-8-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.